2-Amino-4-(4-tert-butyl-phenyl)-butyric acid
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Overview
Description
2-Amino-4-(4-tert-butyl-phenyl)-butyric acid is an organic compound with a unique structure that includes an amino group, a butyric acid chain, and a tert-butyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene, followed by further reactions to introduce the amino and butyric acid groups . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and subsequent functionalization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Industrial methods often focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-tert-butyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-Amino-4-(4-tert-butyl-phenyl)-butyric acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid exerts its effects involves interactions with specific molecular targets. These interactions can influence biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-tert-butylphenol: Shares a similar structure but lacks the butyric acid chain.
4-tert-Butylphenol: Similar phenyl group but without the amino and butyric acid functionalities.
Uniqueness
2-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-amino-4-(4-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17) |
InChI Key |
OULGJNVWQHMXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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